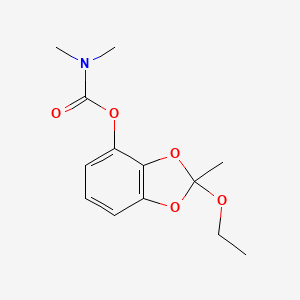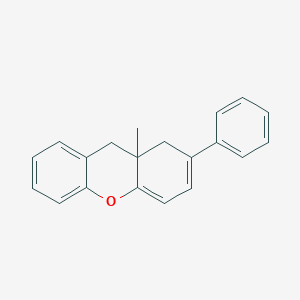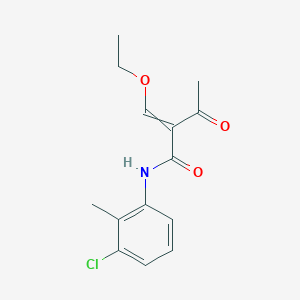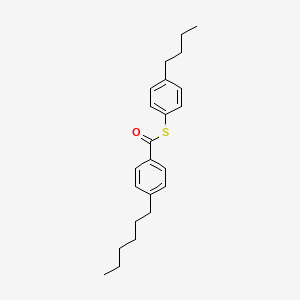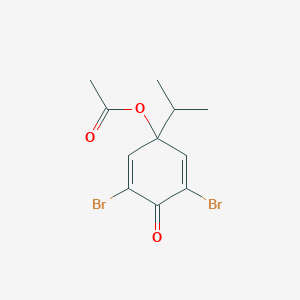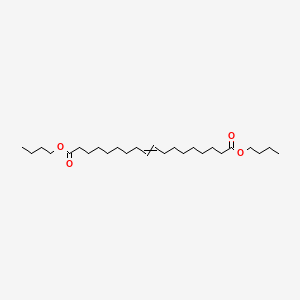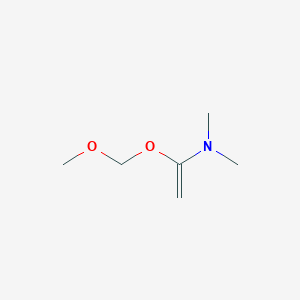![molecular formula C16H27N3O3 B14590526 2,6-Bis[(diethylamino)methyl]-4-nitrophenol CAS No. 61150-99-0](/img/structure/B14590526.png)
2,6-Bis[(diethylamino)methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis[(diethylamino)methyl]-4-nitrophenol is an organic compound that features a phenolic core substituted with diethylamino groups at the 2 and 6 positions and a nitro group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol typically involves the following steps:
Nitration: The phenolic compound undergoes nitration to introduce the nitro group at the 4 position.
Alkylation: The nitrated phenol is then subjected to alkylation with diethylamino groups at the 2 and 6 positions.
The reaction conditions for these steps often involve the use of strong acids for nitration and suitable alkylating agents for the introduction of diethylamino groups. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis[(diethylamino)methyl]-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenols.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Bis[(diethylamino)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Bis[(diethylamino)methyl]-4-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the diethylamino groups can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis[(dimethylamino)methyl]-4-nitrophenol: Similar structure but with dimethylamino groups instead of diethylamino groups.
2,6-Bis[(diethylamino)methyl]-4-chlorophenol: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
2,6-Bis[(diethylamino)methyl]-4-nitrophenol is unique due to the presence of both diethylamino and nitro groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61150-99-0 |
|---|---|
Formule moléculaire |
C16H27N3O3 |
Poids moléculaire |
309.40 g/mol |
Nom IUPAC |
2,6-bis(diethylaminomethyl)-4-nitrophenol |
InChI |
InChI=1S/C16H27N3O3/c1-5-17(6-2)11-13-9-15(19(21)22)10-14(16(13)20)12-18(7-3)8-4/h9-10,20H,5-8,11-12H2,1-4H3 |
Clé InChI |
MAEZIIUSIKSULB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![2-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5-methylhexanal](/img/structure/B14590465.png)
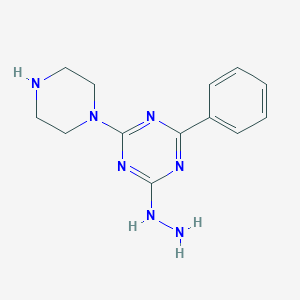
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
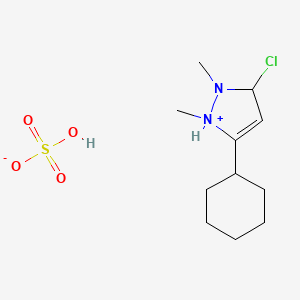
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)
